VANADYL 2 9 16 23-TETRAPHENOXY-29H 31H-

Catalog No.
S1771411
CAS No.
109738-21-8
M.F
C56H38N8O5V
M. Wt
953.913
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VANADYL 2 9 16 23-TETRAPHENOXY-29H 31H-

CAS Number

109738-21-8

Product Name

VANADYL 2 9 16 23-TETRAPHENOXY-29H 31H-

Molecular Formula

C56H38N8O5V

Molecular Weight

953.913

InChI

InChI=1S/C56H38N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;/q-2;;+2

InChI Key

QLJKMZISJZORJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1.O=[V+2]

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine (VOPcPhO), CAS 109738-21-8, is a highly substituted, p-type organic semiconductor belonging to the metallophthalocyanine class. From a procurement and manufacturing perspective, its most critical defining feature is its exceptional solubility in common organic solvents, such as chloroform, which is achieved through the steric bulk of its four peripheral phenoxy groups[1]. This structural modification preserves the robust thermal stability, chemical resistance, and strong visible-to-near-infrared optical absorption (Q-band) inherent to the vanadyl phthalocyanine core, while fundamentally transforming its processability. Consequently, VOPcPhO is heavily prioritized in the scale-up of organic photovoltaics (OPVs), flexible environmental sensors, and optoelectronic devices where liquid-phase deposition techniques like spin-coating or roll-to-roll printing are required to replace costly vacuum sublimation workflows [1].

Attempting to substitute VOPcPhO with generic, unsubstituted vanadyl phthalocyanine (VOPc) or standard baseline metallophthalocyanines (such as CuPc or ZnPc) will result in immediate process incompatibility for solution-based manufacturing. Unsubstituted phthalocyanines feature flat, rigid macrocycles that engage in intense intermolecular pi-pi stacking, rendering them highly insoluble in nearly all organic solvents and strictly necessitating high-vacuum thermal evaporation for thin-film deposition [1]. This generic substitution forces manufacturers to abandon scalable, low-cost liquid processing (e.g., spin-coating or inkjet printing) in favor of slow, energy-intensive batch vacuum processes. Furthermore, the absence of the phenoxy substituents alters the compound's surface morphology and steric interactions, which directly degrades its moisture adsorption capacity in capacitive humidity sensors and its compatibility with fullerene acceptors (like PC71BM) in bulk heterojunction solar cells [1].

Liquid-Phase Processability via Enhanced Organic Solubility

The addition of four bulky phenoxy groups to the phthalocyanine macrocycle disrupts the strong intermolecular pi-pi stacking that typically renders metallophthalocyanines insoluble. Consequently, VOPcPhO achieves high solubility in common organic solvents like chloroform, allowing direct spin-coating of uniform thin films (e.g., 150 nm thickness at 3000 rpm) under ambient conditions [1]. In contrast, unsubstituted Vanadyl Phthalocyanine (VOPc) and standard Copper Phthalocyanine (CuPc) are highly insoluble and strictly require high-vacuum (e.g., 10^-5 mbar) thermal evaporation [1].

Evidence DimensionProcessing Method & Solubility
Target Compound DataVOPcPhO (Highly soluble in chloroform; enables ambient spin-coating)
Comparator Or BaselineUnsubstituted VOPc / CuPc (Insoluble; requires vacuum thermal evaporation)
Quantified DifferenceEliminates the need for high-vacuum deposition equipment, enabling low-cost liquid processing.
ConditionsSolution preparation in chloroform (e.g., 30 mg/mL) vs. standard vacuum sublimation.

Allows manufacturers to transition from costly batch vacuum deposition to scalable, continuous roll-to-roll liquid processing for flexible electronics.

Low Optical Bandgap for Near-Infrared Solar Harvesting

For organic photovoltaic (OPV) applications, matching the absorption spectrum to the solar emission is critical. VOPcPhO exhibits a low estimated optical bandgap of 1.6 eV, with strong Q-band absorption splitting into peaks at 666 nm and 715 nm, effectively harvesting red and near-infrared light [1]. When compared to common n-type organic semiconductors like PTCDA (optical bandgap of 2.13 eV, absorbing primarily at 450–600 nm), VOPcPhO provides complementary absorption [2]. This allows for the fabrication of broadband bilayer heterojunctions that efficiently cover both the visible and near-infrared spectrum[2].

Evidence DimensionOptical Bandgap & Absorption Range
Target Compound DataVOPcPhO (1.6 eV; strong absorption at 630–750 nm)
Comparator Or BaselinePTCDA baseline (2.13 eV; absorption at 450–600 nm)
Quantified Difference0.53 eV lower bandgap, shifting primary absorption into the red/near-infrared region.
ConditionsSpin-coated thin films analyzed via UV-Vis absorption spectroscopy.

Enables the design of panchromatic organic solar cells by providing a soluble p-type donor that captures lower-energy photons missed by standard visible-range absorbers.

Hydrophobic Stability and Dynamic Range in Capacitive Humidity Sensors

Organic humidity sensors often suffer from water dispersion or degradation at high humidity levels. VOPcPhO maintains the inherent hydrophobicity and chemical stability of the phthalocyanine core while providing a nanostructured surface (RMS roughness of 0.832 nm for spin-coated films) that offers abundant moisture adsorption sites [2]. In surface-type capacitive sensors, VOPcPhO thin films demonstrate a 10-fold increase in capacitance across a broad relative humidity range (0–87% RH) [1]. Unlike many water-soluble conductive polymers that degrade or dissolve in highly humid conditions, VOPcPhO remains structurally intact and insoluble in water, ensuring long-term sensor reliability [2].

Evidence DimensionCapacitance Variation & Moisture Stability
Target Compound DataVOPcPhO (~10x capacitance increase from 0 to 87% RH; water-insoluble)
Comparator Or BaselineStandard water-dispersible organic sensing polymers (Prone to dissolution/degradation at >80% RH)
Quantified DifferenceMaintains structural integrity and provides a 10-fold dynamic sensing range without aqueous degradation.
ConditionsIn situ capacitance measurements at 1 kHz in a hermetically sealed humidity chamber (0–95% RH).

Provides a highly stable, solution-processable active layer for environmental sensors that must operate reliably in extreme high-humidity industrial environments.

Solution-Processed Organic Photovoltaics (OPVs)

Utilizing its high solubility in chloroform and low optical bandgap (1.6 eV), VOPcPhO is ideal as a p-type donor material in bulk heterojunction or bilayer solar cells. It is particularly effective when paired with fullerene derivatives (like PC71BM) or complementary absorbers (like PTCDA) to maximize solar spectrum coverage via low-cost spin-coating workflows[1].

Flexible Capacitive Humidity Sensors

Due to its robust hydrophobic nature, water insolubility, and high sensitivity to moisture, spin-coated VOPcPhO films are perfectly suited for planar environmental sensors and wearable electronics. The material provides a reliable 10-fold capacitance response across a broad 0–87% RH range without degrading in high-moisture environments [2].

Near-Infrared Optoelectronics and Photodetectors

The strong Q-band absorption (630–750 nm) and established p-type semiconducting behavior make VOPcPhO a strong candidate for near-infrared photodetectors and solution-cast active channels in organic field-effect transistors (OFETs), bypassing the manufacturing bottleneck of vacuum thermal evaporation [1].

Dates

Last modified: 08-15-2023

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